molecular formula C8H10N2O2 B1530680 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1378470-59-7

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1530680
CAS RN: 1378470-59-7
M. Wt: 166.18 g/mol
InChI Key: QZXMUJXWSSSIBH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . It is a solid substance and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pharmaceutical Research

“5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid” may be used in pharmaceutical research as a building block for the synthesis of various compounds with potential therapeutic effects. The modification of this compound through alkylation or acylation can yield derivatives with different pharmacological properties .

Anticancer Activity

Compounds derived from “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid” may exhibit anticancer activities. The presence of specific functional groups can enhance the activity against certain cancer cell lines .

Antibacterial Agents

Derivatives of “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid” could be synthesized and tested for their antibacterial properties. The compound’s structure allows for the generation of various hydrazone derivatives which may have applications in combating bacterial infections .

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis processes. It can be used for preparing a wide range of chemical entities that are useful in different research fields .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXMUJXWSSSIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378470-59-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

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